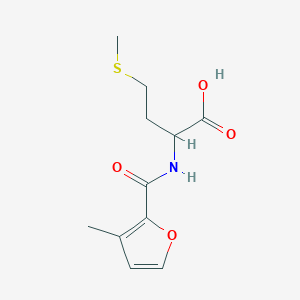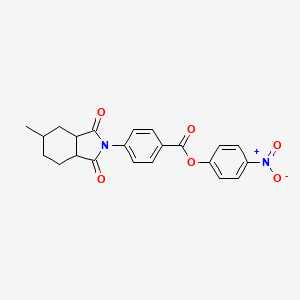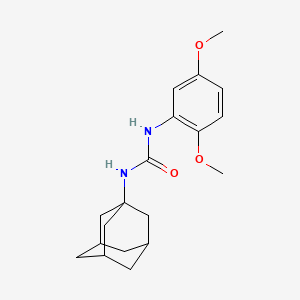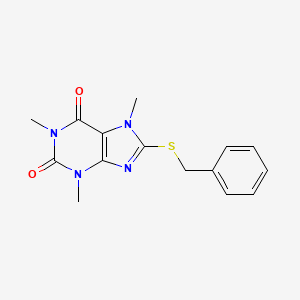
N-(2-methoxy-4-nitrophenyl)-4-phenoxybutanamide
Übersicht
Beschreibung
N-(2-methoxy-4-nitrophenyl)-4-phenoxybutanamide, also known as MNPN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPN is a member of the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties.
Wirkmechanismus
N-(2-methoxy-4-nitrophenyl)-4-phenoxybutanamide activates PPARs by binding to their ligand-binding domains, which results in the recruitment of co-activators and the subsequent regulation of gene expression. The activation of PPARs leads to the upregulation of genes involved in lipid and glucose metabolism, inflammation, and cell differentiation. This compound has been shown to selectively activate PPAR-alpha, which plays a crucial role in lipid metabolism, and PPAR-delta, which plays a crucial role in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels. Moreover, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-4-nitrophenyl)-4-phenoxybutanamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in its pure form. Moreover, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to use in certain experiments. Moreover, this compound can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxy-4-nitrophenyl)-4-phenoxybutanamide. One potential direction is the development of this compound analogs with improved solubility and selectivity. Moreover, the study of the effects of this compound on different cell types and in different disease models can provide further insights into its therapeutic potential. Additionally, the combination of this compound with other drugs can be explored as a potential treatment option for various diseases. Finally, the study of the long-term effects of this compound on various physiological processes can provide further information on its safety and efficacy.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-4-nitrophenyl)-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. This compound has been shown to activate PPARs, which are transcription factors that regulate gene expression. PPARs play a crucial role in lipid and glucose metabolism, inflammation, and cell differentiation. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels. Moreover, this compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-16-12-13(19(21)22)9-10-15(16)18-17(20)8-5-11-24-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBXBSKLYYGDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3979675.png)
![methyl 5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3979678.png)
![2-{4-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]piperazin-1-yl}phenol](/img/structure/B3979683.png)
![3,4-dimethoxy-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3979685.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)butanamide](/img/structure/B3979687.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]butanoic acid](/img/structure/B3979691.png)

![1-methyl-4-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)piperazine](/img/structure/B3979706.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-iodobenzamide](/img/structure/B3979709.png)



![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-phenylisoxazole-3-carboxamide](/img/structure/B3979736.png)
